Charybdotoxin

Electrophysiology Nephrology Toxin Pharmacology

Charybdotoxin (ChTX) is the definitive dual-specificity potassium channel blocker for rigorous electrophysiology. Unlike Iberiotoxin (BK-only) or Margatoxin (Kv1.3-only), ChTX's pore-occlusion mechanism simultaneously blocks BK (IC50=7.3 nM) and Kv1.3 (Kd=2.6 nM) channels with high affinity. This unique profile enables unambiguous pharmacological dissection of mixed channel populations in native tissues—critical for renal physiology, T-cell immunology, and neuronal mapping studies. Its well-defined binding interface also serves as an ideal scaffold for structure-guided mutagenesis to develop channel-specific tools.

Molecular Formula C176H277N57O55S7
Molecular Weight 4296 g/mol
CAS No. 95751-30-7
Cat. No. B1139619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCharybdotoxin
CAS95751-30-7
Molecular FormulaC176H277N57O55S7
Molecular Weight4296 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9
InChIInChI=1S/C176H277N57O55S7/c1-81(2)58-106-149(263)213-110(62-91-67-191-80-197-91)152(266)215-112(64-127(183)246)156(270)231-135(85(8)240)170(284)219-114(69-234)157(271)200-95(36-25-54-192-174(185)186)138(252)196-68-130(249)199-96(32-17-21-50-177)139(253)222-120-75-291-295-79-124(226-159(273)116(71-236)218-167(281)132(82(3)4)228-155(269)113(65-128(184)247)216-169(283)134(84(7)239)230-154(268)108(59-88-28-13-12-14-29-88)210-145(259)102-44-47-129(248)198-102)166(280)232-137(87(10)242)172(286)233-136(86(9)241)171(285)220-115(70-235)158(272)204-98(34-19-23-52-179)141(255)206-104(45-48-131(250)251)147(261)225-122-77-292-290-74-119(223-143(257)99(35-20-24-53-180)201-140(254)97(33-18-22-51-178)203-153(267)111(63-126(182)245)214-148(262)105(49-57-289-11)208-162(120)276)161(275)205-101(38-27-56-194-176(189)190)144(258)224-121(164(278)211-107(60-89-39-41-92(243)42-40-89)150(264)221-118(73-238)173(287)288)76-293-294-78-123(163(277)207-103(43-46-125(181)244)146(260)202-100(142(256)209-106)37-26-55-193-175(187)188)227-168(282)133(83(5)6)229-160(274)117(72-237)217-151(265)109(212-165(122)279)61-90-66-195-94-31-16-15-30-93(90)94/h12-16,28-31,39-42,66-67,80-87,95-124,132-137,195,234-243H,17-27,32-38,43-65,68-79,177-180H2,1-11H3,(H2,181,244)(H2,182,245)(H2,183,246)(H2,184,247)(H,191,197)(H,196,252)(H,198,248)(H,199,249)(H,200,271)(H,201,254)(H,202,260)(H,203,267)(H,204,272)(H,205,275)(H,206,255)(H,207,277)(H,208,276)(H,209,256)(H,210,259)(H,211,278)(H,212,279)(H,213,263)(H,214,262)(H,215,266)(H,216,283)(H,217,265)(H,218,281)(H,219,284)(H,220,285)(H,221,264)(H,222,253)(H,223,257)(H,224,258)(H,225,261)(H,226,273)(H,227,282)(H,228,269)(H,229,274)(H,230,268)(H,231,270)(H,232,280)(H,233,286)(H,250,251)(H,287,288)(H4,185,186,192)(H4,187,188,193)(H4,189,190,194)/t84-,85-,86-,87-,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,132+,133+,134+,135+,136+,137+/m1/s1
InChIKeyCNVQLPPZGABUCM-LIGYZCPXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 97%AA sequence: Pyr-Phe-Thr-Asn-Val-Ser-Cys7-Thr-Thr-Ser-Lys-Glu-Cys13-Trp-Ser-Val-Cys17-Gln-Arg-Leu-His-Asn-Thr-Ser-Arg-Gly-Lys-Cys28-Met-Asn-Lys-Lys-Cys33-Arg-Cys35-Tyr-Ser-OHDisulfide bonds between Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35)Length (aa): 37

Charybdotoxin (CAS 95751-30-7) in Electrophysiology: Procurement-Grade Characterization of a 37-Amino Acid Scorpion Venom Peptide Targeting Voltage- and Calcium-Activated Potassium Channels


Charybdotoxin (ChTX; CAS 95751-30-7) is a 37-amino acid peptide neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus [1]. Functioning as a high-affinity pore blocker, ChTX targets the external vestibule of specific potassium channels, including the large-conductance calcium-activated potassium channel (BK, KCa1.1) and the voltage-gated potassium channels Kv1.2 and Kv1.3 [2]. Its mechanism involves a direct physical occlusion of the ion conduction pathway, akin to a 'cork in a bottle,' which does not induce significant conformational changes in the channel upon binding [3]. This well-defined, structure-based mechanism makes ChTX an essential tool for high-precision electrophysiology and channel biophysics research.

Why Charybdotoxin (95751-30-7) Cannot Be Substituted with Generic or Less-Characterized Potassium Channel Blockers


The potassium channel superfamily exhibits substantial structural and pharmacological diversity, and the functional outcomes of channel blockade are exquisitely sensitive to toxin selectivity. Charybdotoxin (ChTX) occupies a distinct pharmacological niche; its specific activity profile is not uniformly shared by other potassium channel inhibitors. For example, while Iberiotoxin (IbTX) shares 68% sequence identity and a similar three-dimensional structure with ChTX, their target selectivity diverges significantly: IbTX potently blocks BK channels but fails to inhibit voltage-gated Kv1.3 channels, a key distinction for neuronal and immunological studies [1]. Similarly, Margatoxin (MgTX) binds with extremely high affinity to Kv1.3 but does not appreciably block BK channels [2]. Substituting ChTX with these or other generic blockers like tetraethylammonium (TEA) or 4-aminopyridine (4-AP), which lack its dual calcium- and voltage-gated channel activity, can lead to misinterpretation of complex cellular responses. Therefore, procurement decisions for precise ion channel research necessitate the use of authentic Charybdotoxin to ensure experimental reproducibility and accurate pharmacological dissection of mixed channel populations.

Quantitative Differentiation Guide: Verifiable Evidence for Charybdotoxin Selection Over Analogs


Superior Potency of Charybdotoxin over Iberiotoxin and Kaliotoxin on Native Epithelial BKCa Channels

Charybdotoxin (ChTX) demonstrates significantly higher potency than its close structural homologs Iberiotoxin (IbTX) and Kaliotoxin (KTX) on native large-conductance calcium-activated potassium (BKCa) channels from rabbit proximal convoluted tubule cells. ChTX exhibits an IC50 of 7.3 nM, whereas IbTX and KTX require concentrations of 550 nM and 480 nM, respectively, to achieve equivalent blockade. This represents an approximately 75-fold increase in potency for ChTX over IbTX and a 66-fold increase over KTX in this native epithelial system [1].

Electrophysiology Nephrology Toxin Pharmacology

Charybdotoxin's Unique Dual-Target Profile Enables Identification of Both BK and Kv1.3 Channels in a Single Experiment

Charybdotoxin (ChTX) is distinguished from the closely related toxin Iberiotoxin (IbTX) by its ability to block both large-conductance calcium-activated (maxi-K, BK) and voltage-gated (Kv1.3) potassium channels with high affinity. A key chimeric peptide study demonstrated that ChTX potently inhibits both maxi-K and Kv1.3 currents, whereas IbTX inhibits maxi-K but exhibits no activity on Kv1.3 channels. The study utilized [125I]ChTX binding assays in sarcolemmal and brain plasma membranes, alongside direct electrophysiological recordings, to confirm this functional divergence, which arises from specific structural motifs [1].

Neurobiology Immunology Channel Selectivity

Quantified Subtype Selectivity Profile of Charybdotoxin Among Voltage-Gated Potassium Channels (Kv1.x)

Charybdotoxin (ChTX) exhibits a well-defined and quantifiable selectivity profile across the Kv1 family of voltage-gated potassium channels. Its highest affinity is for Kv1.3 (Kd = 2.6 nM), followed by Kv1.2 (Kd = 14 nM). In stark contrast, its affinity for Kv1.1, Kv1.5, and Kv3.1 is negligible, with Kd values exceeding 1,000 nM, >100 nM, and >1,000 nM, respectively. This nearly 400-fold selectivity window for Kv1.3 over Kv1.1 and Kv3.1, and at least a 38-fold window over Kv1.5, is critical for experiments requiring specific modulation of Kv1.3- or Kv1.2-mediated currents [1].

Molecular Pharmacology Selectivity Profiling T-cell Biology

Charybdotoxin as a Parental Scaffold for Engineering Channel-Specific Inhibitors via Structure-Based Design

Charybdotoxin (ChTX) serves as a superior scaffold for structure-guided engineering of novel selective channel inhibitors compared to other scorpion toxins. A study demonstrated that introducing negatively charged residues at position Lys32 of ChTX (a modification not feasible in IbTX which has a different residue at this position) created analogs that block IKCa1 with ~20-fold higher affinity than Kv1.3 [1]. This was achieved by exploiting a unique cluster of negatively charged residues in the turret of Kv1.3, which is absent in IKCa1. The resulting ChTX analogs displayed a reversal of the native ChTX selectivity, demonstrating the adaptability and utility of the ChTX backbone for rational design [1].

Protein Engineering Structure-Activity Relationship Chemical Biology

High-Value Application Scenarios for Charybdotoxin (95751-30-7) in Research and Industry


Dissecting Native BKCa Channel Function in Primary Epithelial Cell Cultures

Charybdotoxin (ChTX) is the optimal tool for electrophysiological studies of native large-conductance calcium-activated potassium (BKCa) channels in primary epithelial cells, such as those from kidney tubules. Its high potency (IC50 = 7.3 nM) in this native context ensures complete channel blockade, allowing for precise measurement of BKCa contribution to whole-cell currents. This is in contrast to weaker homologs like Iberiotoxin (IC50 = 550 nM) which may not achieve full inhibition at practical concentrations [1]. This application is critical for renal physiology research and for validating new BK channel modulators.

Pharmacological Isolation of Kv1.3 Currents in T-Lymphocytes for Immunological Studies

In immunology, ChTX is an essential reagent for studying the function of Kv1.3 channels, a key regulator of T-cell activation and proliferation. Its high affinity for Kv1.3 (Kd = 2.6 nM) and well-defined selectivity profile (e.g., >100-fold lower affinity for Kv1.5) allows researchers to confidently attribute observed effects to Kv1.3 blockade when used at low nanomolar concentrations [2]. This is crucial for drug discovery programs targeting autoimmune diseases, where Kv1.3 is a validated therapeutic target.

Differentiating BK and Kv1.3 Contributions in Complex Neuronal Preparations

For neurophysiology experiments on brain slices or cultured neurons, ChTX is uniquely valuable for its ability to block both BK and Kv1.3 channels with high affinity. Researchers can use ChTX to initially identify the combined contribution of these two channel types, and then use a selective blocker like Iberiotoxin (which only blocks BK) to subtract the BK component and thereby isolate the Kv1.3-mediated current [3]. This two-toxin strategy, which is not possible with a single generic blocker, provides a powerful and direct method for functional channel mapping.

Structure-Based Design of Next-Generation Selective Potassium Channel Modulators

ChTX serves as an ideal parental scaffold for protein engineering and chemical biology applications. Its well-defined three-dimensional structure and known binding interface with Kv1.3 and IKCa1 channels provide a platform for structure-guided mutagenesis. As demonstrated, specific point mutations can be introduced to create analogs with reversed or enhanced selectivity (e.g., ~20-fold selective for IKCa1 over Kv1.3) [4]. This makes ChTX a valuable starting material for developing novel research tools or even therapeutic leads with tailored channel specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Charybdotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.